Product packaging for 2-Chloro-[4,4'-bipyridine]-3-carbonitrile(Cat. No.:)

2-Chloro-[4,4'-bipyridine]-3-carbonitrile

Cat. No.: B12999557
M. Wt: 215.64 g/mol
InChI Key: PWRZAHITEVRFSX-UHFFFAOYSA-N
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Description

2-Chloro-[4,4'-bipyridine]-3-carbonitrile ( 1268104-62-6) is a versatile bipyridine-based chemical building block with a molecular formula of C11H6ClN3 and a molecular weight of 215.640 g/mol . This compound is intended for research and development use only and is not classified as a drug, household product, or for personal use. Bipyridine derivatives are fundamental scaffolds in scientific research, particularly in the fields of medicinal chemistry and materials science. Pyridine and bipyridine cores are frequently utilized in pharmaceuticals, vitamins, and natural product syntheses . They are widely reported to exhibit various biological activities, serving as potential agents in antimicrobial, anticancer, and anti-inflammatory research, among others . Furthermore, substituted 2-amino-3-cyanopyridine scaffolds, which share some functional groups with this compound, are recognized as bioactive essential materials for designing new drug candidates . Beyond pharmaceutical research, the 4,4'-bipyridine structure is a well-known entity in crystal engineering and materials science. It often acts as a co-crystal former or a bridging ligand in supramolecular architectures due to its ability to form well-defined hydrogen bonds and other intermolecular interactions, such as π-π stacking . The specific presence of chloro and cyano functional groups on the core structure enhances its reactivity, making it a valuable intermediate for constructing more complex molecules for various advanced applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6ClN3 B12999557 2-Chloro-[4,4'-bipyridine]-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6ClN3

Molecular Weight

215.64 g/mol

IUPAC Name

2-chloro-4-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H6ClN3/c12-11-10(7-13)9(3-6-15-11)8-1-4-14-5-2-8/h1-6H

InChI Key

PWRZAHITEVRFSX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C(=NC=C2)Cl)C#N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Chloro 4,4 Bipyridine 3 Carbonitrile

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atom and the cyano group activates the carbon atom for attack by various nucleophiles.

Amination Reactions

The displacement of the chloro group by nitrogen nucleophiles, such as primary and secondary amines, provides a direct route to substituted aminobipyridines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. While specific studies on the amination of 2-Chloro-[4,4'-bipyridine]-3-carbonitrile are not extensively detailed in publicly available literature, the general reactivity of 2-chloropyridines suggests that these reactions are feasible. The reaction of 2-halopyridines with amines is a well-established method for the synthesis of aminopyridines. researchgate.net The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient carbon bearing the chlorine atom. acs.org The use of a base is crucial to deprotonate the resulting ammonium (B1175870) salt and regenerate the nucleophilic amine, driving the reaction to completion. acs.org

It is important to note that with primary amines, there is a possibility of multiple substitutions if the reaction conditions are not carefully controlled, leading to the formation of secondary and tertiary amines. acs.org

Table 1: Representative Amination Reactions of Chloro-Heterocycles

Amine NucleophileChloro-HeterocycleProductReference
Ammonia (B1221849)ChloromethaneMethylamine acs.org
Secondary AmineBromoethaneTriethylamine acs.org

This table illustrates the general principle of amination reactions on halogenated compounds due to the lack of specific data for the title compound.

Thiolate and Alkyl Thiolate Substitutions

Sulfur nucleophiles, such as thiolates and alkyl thiolates, readily displace the chloro group to form the corresponding thioethers. These reactions typically proceed under basic conditions, which generate the more nucleophilic thiolate anion from the corresponding thiol. The high nucleophilicity of sulfur makes these substitutions efficient. acs.org

While specific examples for this compound are not readily found, a related study on the reaction of 2-methyl- and 2-arylvinyl-3-nitropyridines with thiols demonstrates the selective substitution of a nitro group, which is also a good leaving group, by various sulfur nucleophiles in the presence of potassium carbonate as a base. acs.org This suggests that a similar reaction with the chloro-analogue would be highly probable.

Table 2: Representative Thiolate Substitution Reactions

Thiol NucleophileHeterocyclic SubstrateProductConditionsReference
Benzylthiol2-methyl-3,5-dinitropyridine3-(Benzylthio)-2-methyl-5-nitropyridineK2CO3, DMF, heat acs.org
4-Chlorothiophenol2-methyl-3,5-dinitropyridine3-((4-Chlorophenyl)thio)-2-methyl-5-nitropyridineK2CO3, DMF, heat acs.org

This table provides examples of thiolate substitutions on a related nitropyridine system, illustrating the expected reactivity.

Reaction with Other Nucleophiles

The chloro group can also be displaced by other nucleophiles, such as alkoxides and hydroxides. For instance, the reaction of a related bipyridine derivative, 2-chloro-6-(thiophen-2-yl)-4,4′-bipyridine-3-carbonitrile, with the sodium salt of ethyl glycolate (B3277807) results in the formation of the corresponding ether, demonstrating the feasibility of oxygen nucleophile substitution. nih.gov

Transformations Involving the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can undergo various transformations, including hydrolysis and reduction.

Hydrolysis Pathways

The hydrolysis of the nitrile group in this compound can lead to either a carboxamide or a carboxylic acid, depending on the reaction conditions.

Partial Hydrolysis to Carboxamide: Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to the corresponding carboxamide. For example, the treatment of 2-chloro-4-methyl-3-pyridinecarbonitrile with concentrated sulfuric acid at elevated temperatures yields 2-chloro-4-methylpyridine-3-carboxamide. nih.gov

Complete Hydrolysis to Carboxylic Acid: More vigorous acidic or basic hydrolysis will lead to the formation of the carboxylic acid. For instance, a process for hydrolyzing organic nitriles to carboxylic acids using aqueous hydrochloric or sulfuric acid in the presence of a phase-transfer catalyst has been described, indicating a general method for this transformation. nih.gov

Table 3: Hydrolysis of Nitriles

Starting NitrileReagentsProductReference
2-Chloro-4-methyl-3-pyridinecarbonitrileconc. H2SO4, 100°C2-Chloro-4-methylpyridine-3-carboxamide nih.gov
1-Cyanodecaneaq. HCl, sulfonic acid catalystUndecanoic acid nih.gov

Reduction Reactions

The carbonitrile group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. The reduction of nitriles with LiAlH4 is a general and effective method for the synthesis of primary amines. conicet.gov.ar The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.

While specific data for the reduction of this compound is not available, the general reactivity of nitriles with metal hydrides strongly suggests that the aminomethyl derivative can be obtained. researchgate.net Care must be taken as the chloro group might also be susceptible to reduction under these strong reducing conditions.

Table 4: Reduction of Nitriles

Nitrile SubstrateReducing AgentProductReference
General Nitrile (R-C≡N)LiAlH4Primary Amine (R-CH2NH2) conicet.gov.ar
Biginelli compounds (containing a cyano group)LiAlH4Corresponding reduced products researchgate.net

Cycloaddition and Condensation Reactions

The reactivity of this compound in cycloaddition and condensation reactions is primarily centered on the carbonitrile (cyano) group. This group can participate in a variety of transformations to construct more complex heterocyclic systems.

Cycloaddition Reactions: The nitrile group, although generally an unactivated dienophile or enophile, can undergo cycloaddition reactions under specific conditions, often requiring thermal or metal-catalyzed activation. rsc.orgmasterorganicchemistry.com For instance, in formal [2+2+2] cycloaddition strategies, unactivated cyano groups have been shown to participate in pericyclic cascade mechanisms to form polycyclic pyridine derivatives. rsc.orgmasterorganicchemistry.com While specific studies on this compound are not prevalent, analogous transformations on related cyano-substituted heterocycles suggest its potential to react with dienes or other multi-π-electron systems to form fused rings.

Condensation Reactions: The cyano group is more commonly involved in condensation reactions. It can react with nucleophiles, such as amines or alcohols, often followed by intramolecular cyclization. For example, the reaction of similar 2-chloro-3-cyanopyridine (B134404) structures with reagents like hydroxylamine (B1172632) or hydrazine (B178648) can lead to the formation of N-hydroxyamidine or amidrazone intermediates, respectively, which can then cyclize to form fused heterocycles like oxadiazoles (B1248032) or triazoles. The condensation of 2-chloro-3-cyanopyridine with amino alcohols is a known pathway for preparing various pyridine derivatives. mdpi.com A related reaction involves the partial or full hydrolysis of the nitrile to an amide or carboxylic acid, which can then undergo further condensation steps. googleapis.comgoogle.com

The following table summarizes potential cycloaddition and condensation reactions based on the reactivity of the nitrile group.

Reaction TypeReagent/ConditionsPotential Product
[3+2] Cycloaddition Sodium azide (B81097) (NaN₃)Tetrazolyl-bipyridine derivative
Condensation Hydroxylamine (NH₂OH)N'-hydroxy-[2-chloro-[4,4'-bipyridine]-3-carboximidamide]
Condensation-Cyclization Hydrazine (N₂H₄)3-Amino-pyrazolo[3,4-b]pyridinyl-bipyridine derivative
Hydrolysis Strong acid or base (e.g., H₂SO₄, NaOH)2-Chloro-[4,4'-bipyridine]-3-carboxamide or 2-Chloro-[4,4'-bipyridine]-3-carboxylic acid

Electrophilic Aromatic Substitution on Bipyridine Rings

Electrophilic aromatic substitution (EAS) on the bipyridine core of this compound is significantly challenging. The pyridine ring itself is substantially less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring and can be protonated or coordinate to Lewis acid catalysts, further increasing deactivation. masterorganicchemistry.comscience.gov

The target molecule contains two pyridine rings with different substitution patterns:

Ring A: Substituted with a chloro group (deactivating, ortho, para-directing) and a carbonitrile group (strongly deactivating, meta-directing). The combined effect of these groups, along with the inherent electron deficiency of the pyridine nitrogen, renders this ring extremely unreactive towards EAS.

Ring B: An unsubstituted pyridine ring linked at the 4-position. While still deactivated by its nitrogen atom and the electron-pulling effect of the adjacent substituted ring, it is the more likely site for any potential EAS reaction.

If an electrophilic substitution reaction were to be forced under harsh conditions (e.g., high temperature, strong acid), the substitution would preferentially occur on the unsubstituted ring (Ring B). The directing influence of the nitrogen atom in pyridine favors substitution at the 3- and 5-positions. science.govamericanelements.com Therefore, electrophilic attack on this compound would be predicted to occur at the C-3' or C-5' positions.

ReactionReagent/ConditionsPredicted Major Product(s)
Nitration HNO₃ / H₂SO₄ (oleum), high temp.2-Chloro-3-cyano-[4,3'-dinitro-4'-pyridyl]pyridine / 2-Chloro-3-cyano-[4,5'-dinitro-4'-pyridyl]pyridine
Bromination Br₂ / FeBr₃, high temp.2-Chloro-3-cyano-[4,3'-dibromo-4'-pyridyl]pyridine / 2-Chloro-3-cyano-[4,5'-dibromo-4'-pyridyl]pyridine
Sulfonation SO₃ / H₂SO₄, high temp.This compound-3'-sulfonic acid

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine rings, as the nitrogen atom coordinates strongly with the Lewis acid catalyst, leading to severe deactivation. science.gov

Radical Reaction Mechanisms and Intermediates

The 4,4'-bipyridine (B149096) scaffold is well-known for its ability to form stable radical ions. Upon one-electron reduction, it generates a deeply colored radical cation, a characteristic famously exploited in viologen-based electrochromic devices. nih.gov This propensity for radical formation is a key feature of the reactivity of this compound.

The formation of the radical anion can be achieved through chemical or electrochemical reduction. rsc.orgacs.org

Chemical Reduction: Reaction with strong reducing agents, such as alkali metals (e.g., sodium in ethylenediamine), can generate the 4,4'-bipyridyl radical anion and even the dianion. acs.orgresearchgate.net

Electrochemical Reduction: Cyclic voltammetry studies on 4,4'-bipyridine derivatives show reversible one-electron reduction events, confirming the stability of the radical cation intermediate. nih.gov

Once formed, this radical intermediate can participate in various reactions. The generation of a pyridyl radical from a halogenated pyridine via a single electron transfer (SET) mechanism is a known strategy for forming C-C bonds in the synthesis of bipyridine derivatives. mdpi.com This suggests that the this compound radical anion could potentially undergo dimerization or react with other radical species. The electron-withdrawing substituents (chloro and cyano) would be expected to influence the reduction potential and the stability of the resulting radical anion. rsc.org

Chemo- and Regioselectivity Considerations

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its transformations.

Nucleophilic Attack: The molecule has several potential sites for nucleophilic attack. The most prominent is the carbon atom at the C-2 position, which is activated by both the adjacent nitrogen atom and the electron-withdrawing cyano group at C-3. This makes the chloro group susceptible to displacement via nucleophilic aromatic substitution (SNAr). The nitrile group itself can also be attacked by strong nucleophiles, leading to addition or hydrolysis. The unsubstituted ring is generally resistant to nucleophilic attack unless activated.

Electrophilic Attack: As discussed, electrophilic attack is highly disfavored. However, if forced, selectivity would strongly favor the unsubstituted pyridine ring at the C-3' and C-5' positions, which are the least deactivated carbons on the entire bipyridine framework. science.govamericanelements.com

Radical Reactions: Radical formation via reduction will involve the π-system of the entire 4,4'-bipyridine core, generating a radical anion delocalized across both rings. rsc.org Subsequent reactions would depend on the nature of the reacting partner.

Functional Group Reactivity: Condensation and related reactions will be highly selective for the nitrile functionality, as it is the most suitable group for these transformations. mdpi.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 2-Chloro-[4,4'-bipyridine]-3-carbonitrile, the two pyridine (B92270) rings are chemically distinct due to the substitution pattern (a chloro and a cyano group on one ring, and unsubstituted on the other). This asymmetry means that each hydrogen and carbon atom in the bipyridine system has a unique chemical environment, leading to a complex but interpretable spectrum.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the six aromatic protons. The signals for the protons on the chloro- and cyano-substituted ring would typically appear at different chemical shifts compared to those on the unsubstituted pyridine ring. The coupling patterns (e.g., doublets, triplets) and coupling constants (J-values) would reveal the adjacency of protons, helping to assign each signal to a specific position on the rings.

¹³C NMR: The ¹³C NMR spectrum will display eleven distinct signals, one for each carbon atom in the molecule. The carbon atom attached to the electron-withdrawing cyano group (C≡N) is expected to have a characteristic chemical shift in the 115-120 ppm range. The carbons bonded to chlorine and the carbons at the junction of the two rings will also exhibit unique chemical shifts that aid in the complete assignment of the carbon skeleton.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are invaluable for unambiguously assigning the complex spectra. A COSY spectrum would show correlations between coupled protons, confirming their neighboring relationships. A HETCOR (or HSQC/HMQC) spectrum correlates directly bonded proton and carbon atoms, linking the assignments from the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted Chemical Shift (δ, ppm) Notes
Aromatic Protons (C-H) 7.0 - 9.0 Six unique signals expected, with splitting patterns indicating proton-proton coupling.
Nitrile Carbon (C≡N) 115 - 120 Characteristic chemical shift for a nitrile functional group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Specific functional groups absorb IR radiation at characteristic frequencies.

For this compound, the IR spectrum would provide clear evidence for its key structural features:

Nitrile Group (C≡N): A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹, which is highly characteristic of a nitrile functional group.

Aromatic Rings (C=C and C=N): Multiple absorption bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the two pyridine rings.

Aromatic C-H Bonds: Stretching vibrations for the aromatic C-H bonds typically appear as a group of weaker bands above 3000 cm⁻¹.

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is expected to produce an absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Nitrile (C≡N) Stretch 2220 - 2260
Aromatic C=C / C=N Stretch 1400 - 1600
Aromatic C-H Stretch 3000 - 3100

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS, MALDI TOF MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₁H₆ClN₃), the molecular weight is 215.64 g/mol . chemicalbook.com

High-Resolution Mass Spectrometry (HRMS): This technique can measure the molecular mass with very high precision (typically to four or five decimal places). An HRMS analysis would confirm the elemental composition of the molecule by distinguishing its exact mass from other compounds with the same nominal mass. The expected monoisotopic mass would also show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the molecular structure. Plausible fragmentation pathways for this compound could include the loss of a chlorine atom (Cl•) or a cyanide radical (•CN), leading to characteristic fragment ions that can be detected and analyzed.

Table 3: Mass Spectrometry Data for this compound

Parameter Value Notes
Molecular Formula C₁₁H₆ClN₃
Molecular Weight 215.64 g/mol chemicalbook.com
[M]+• Ion (³⁵Cl) ~215 The molecular ion containing the ³⁵Cl isotope.
[M+2]+• Ion (³⁷Cl) ~217 The molecular ion containing the ³⁷Cl isotope; its intensity would be about one-third of the [M]+• peak.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed model of the atomic arrangement, including exact bond lengths, bond angles, and torsional angles. nih.gov

An X-ray crystallographic study of this compound would provide unambiguous confirmation of its molecular structure. Key structural parameters that would be determined include:

The planarity of the individual pyridine rings.

The dihedral angle between the two pyridine rings, which describes their relative orientation.

Precise bond lengths for all bonds, including the C-Cl, C-C, C-N, and C≡N bonds.

Furthermore, this technique reveals the supramolecular structure, which is how the molecules pack together in the crystal lattice. researchgate.net It would identify any significant intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules or dipole-dipole interactions involving the chloro and cyano groups, which govern the solid-state properties of the compound. nih.gov

Computational and Theoretical Studies on 2 Chloro 4,4 Bipyridine 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure, Geometry, and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and geometric properties of 2-Chloro-[4,4'-bipyridine]-3-carbonitrile. These calculations provide a detailed picture of the molecule's electron distribution, orbital energies, and optimized geometry, which are crucial for predicting its chemical behavior.

Reactivity Prediction: The electronic properties derived from quantum chemical calculations are powerful descriptors of a molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the nitrogen atoms of the pyridine (B92270) rings and the cyano group are expected to be regions of negative potential, susceptible to electrophilic attack, while the areas around the hydrogen atoms would show positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. nih.gov This analysis can quantify the charge on each atom, revealing the polarization of bonds within the molecule.

Calculated Property Significance for this compound
Optimized GeometryPredicts the most stable 3D structure, including the inter-ring dihedral angle.
HOMO-LUMO GapIndicates kinetic stability and susceptibility to electronic excitation.
MESPIdentifies sites for electrophilic and nucleophilic attack.
NBO ChargesQuantifies the electron distribution and polarization of bonds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions, providing detailed information about transition states and reaction intermediates that can be difficult to observe experimentally. For this compound, computational studies can explore various potential reaction mechanisms.

One area of interest is the nucleophilic substitution of the chlorine atom. Theoretical calculations can model the reaction pathway with different nucleophiles, determining the activation energies and reaction enthalpies. This helps in predicting the feasibility and kinetics of such reactions.

Furthermore, the reactivity of the cyano group, such as its hydrolysis or its participation in cycloaddition reactions, can be investigated. Computational models can map out the potential energy surface for these transformations, identifying the most favorable reaction routes. The study of reaction mechanisms often involves locating transition state structures and performing intrinsic reaction coordinate (IRC) calculations to confirm that the transition state connects the reactants and products. nih.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural characterization of molecules.

Spectroscopic Parameters: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). nih.gov By computing the energies of electronic transitions, TD-DFT can predict the absorption maxima (λmax) of this compound. Furthermore, vibrational frequencies can be calculated using DFT, which, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in vibrational mode assignment. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy, providing another tool for structural confirmation.

Conformational Analysis: Due to the rotational freedom around the C-C bond connecting the two pyridine rings, this compound can exist in different conformations. Computational conformational analysis involves scanning the potential energy surface by systematically changing the dihedral angle between the rings. nih.gov This allows for the identification of the most stable conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, and the predicted spectroscopic parameters can be averaged over these populations for a more accurate comparison with experimental data. nih.gov

Spectroscopic Technique Predicted Parameter Computational Method
UV-Vis SpectroscopyElectronic transition energies (λmax)TD-DFT
Infrared/Raman SpectroscopyVibrational frequencies and intensitiesDFT
Nuclear Magnetic Resonance (NMR)Chemical shifts and coupling constantsDFT (GIAO method)

Coordination Chemistry of 2 Chloro 4,4 Bipyridine 3 Carbonitrile As a Ligand

Influence of Chloro and Carbonitrile Substituents on Coordination Stereochemistry and Electronic Characteristics

The coordination behavior of 2-Chloro-[4,4'-bipyridine]-3-carbonitrile is significantly influenced by the electronic and steric properties of its chloro and carbonitrile substituents. These groups, both being electron-withdrawing, modulate the electron density on the pyridine (B92270) rings, which in turn affects the stereochemistry and electronic characteristics of the resulting metal complexes.

The asymmetric nature of the substitution on one of the pyridine rings introduces complexity in the coordination stereochemistry. The presence of substituents at the 2- and 3-positions can lead to the formation of different isomers depending on the coordination geometry of the metal center. For instance, in square planar or octahedral complexes, geometric isomers (cis/trans) could be possible, although detailed structural studies on complexes of this specific ligand are not yet available in published literature.

The electronic properties of the ligand are markedly affected by the chloro and carbonitrile groups. Both are electron-withdrawing groups, which decrease the electron density on the bipyridine ligand system. This has a direct impact on the electronic characteristics of the metal complexes it forms.

The electron-withdrawing nature of the substituents is expected to influence the spectroscopic properties of the metal complexes. For instance, in the infrared (IR) spectra of metal carbonyl complexes containing this ligand, the C-O stretching frequencies would likely be shifted to higher wavenumbers compared to complexes with unsubstituted or electron-donating substituted bipyridine ligands. This is due to the reduced electron density on the metal center, which diminishes its ability to engage in π-backbonding with the carbonyl ligands.

Similarly, the electronic absorption spectra of complexes with this compound are anticipated to show shifts in their metal-to-ligand charge transfer (MLCT) bands. The energy of the MLCT transition is dependent on the energy levels of the metal d-orbitals and the ligand's π* orbitals. The electron-withdrawing substituents lower the energy of the ligand's π* orbitals, which would typically result in a blue shift (a shift to higher energy or shorter wavelength) of the MLCT absorption band.

The redox properties of the metal complexes are also significantly modulated. The presence of electron-withdrawing groups makes the ligand a better π-acceptor. This stabilization of the metal d-orbitals makes the oxidation of the metal center more difficult, leading to an increase in the metal's oxidation potential. Conversely, the reduction of the ligand becomes easier. In cyclic voltammetry studies, one would expect to observe a positive shift in the reduction potentials of complexes containing this ligand compared to those with unsubstituted 4,4'-bipyridine (B149096).

While specific experimental data for complexes of this compound are not available in the current literature, the expected trends based on the known effects of similar substituents on bipyridine ligands are summarized in the following illustrative tables.

Table 1: Expected Influence of Substituents on the Electronic Properties of Metal Complexes with this compound in Comparison to Unsubstituted 4,4'-Bipyridine Complexes
PropertyUnsubstituted 4,4'-Bipyridine ComplexThis compound Complex (Expected)Reason for Expected Change
IR ν(CO) (in a hypothetical M(CO)4L complex)Lower WavenumberHigher WavenumberReduced π-backbonding from the metal to the CO ligands due to the electron-withdrawing nature of the chloro and carbonitrile groups.
UV-Vis λmax (MLCT band)Longer WavelengthShorter Wavelength (Blue Shift)Lowering of the ligand's π* orbital energy by the electron-withdrawing substituents, increasing the energy gap for the MLCT transition.
Redox Potential (M(II)/M(III))Lower PotentialHigher PotentialStabilization of the metal d-orbitals, making oxidation more difficult.
Redox Potential (Ligand-based reduction)More Negative PotentialLess Negative PotentialLowering of the ligand's LUMO energy, making reduction easier.
Table 2: Potential Stereochemical Implications of this compound as a Ligand
Stereochemical AspectExpected Influence of Chloro and Carbonitrile SubstituentsPotential Consequences
IsomerismThe asymmetric substitution pattern can lead to the formation of geometric isomers in square planar and octahedral complexes.Different isomers may exhibit distinct physical and chemical properties, including color, solubility, and reactivity.
Coordination GeometrySteric hindrance from the 2-chloro substituent may cause a twist in the bipyridine backbone when coordinated to a metal center.Distortion from ideal geometries can affect the electronic properties and stability of the complex.
Crystal PackingThe polar chloro and carbonitrile groups can participate in intermolecular interactions, such as dipole-dipole or halogen bonding.These interactions can influence the solid-state structure and properties of the coordination polymers or discrete complexes.

Supramolecular Chemistry and Self Assembly of 2 Chloro 4,4 Bipyridine 3 Carbonitrile Analogues

Bipyridine Scaffolds in Supramolecular Assemblies and Networks

The 4,4'-bipyridine (B149096) unit is a quintessential building block, or "tecton," in supramolecular chemistry and crystal engineering. Its linear, rigid structure and the presence of two nitrogen atoms at opposing ends make it an ideal bridging ligand for connecting molecular components into larger, well-defined assemblies. These nitrogen atoms act as excellent hydrogen bond acceptors and coordination sites for metal ions, facilitating the formation of extended structures.

The versatility of the bipyridine scaffold allows for the construction of a wide array of supramolecular architectures, ranging from simple one-dimensional (1D) chains to complex three-dimensional (3D) networks. rsc.org The geometry of the resulting assembly can be controlled by factors such as the choice of metal ion, the solvent system, and the presence of other coordinating ligands or counter-ions. researchgate.net For instance, the reaction of 4,4'-bipyridine with metal salts can lead to the formation of linear or zigzag chains, ladders, grids, and even more complex topologies like diamondoid networks. rsc.org

In analogues of 2-Chloro-[4,4'-bipyridine]-3-carbonitrile, the substituents on the pyridine (B92270) rings add another layer of control. The chloro and carbonitrile groups can influence the electronic properties of the pyridine nitrogen atoms and introduce additional sites for intermolecular interactions, thereby directing the self-assembly process in specific ways. For example, bipyridine derivatives are foundational in creating metallosupramolecular polymers through self-assembly with metal ions, where the final material properties are dictated by the ligand structure and the choice of metal. acs.org

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The self-assembly of this compound analogues is directed by a subtle interplay of various non-covalent forces. These interactions determine the final packing arrangement in the solid state and the stability of the resulting supramolecular structure.

Hydrogen Bonding: The pyridine nitrogen atoms are strong hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as carboxylic acids or water molecules, strong and directional O–H⋯N or N–H⋯N hydrogen bonds are readily formed. nih.gov These interactions are a primary tool in forming co-crystals and extended networks. The carbonitrile group, although a weaker acceptor, can also participate in C–H⋯N interactions, further stabilizing the crystal packing. nih.gov

Halogen Bonding: The chlorine atom in the 2-position of the pyridine ring is a key functional group capable of forming halogen bonds. This is an attractive, non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a pyridine nitrogen. These Cl⋯N or Cl⋯O interactions can serve as a reliable tool in directing molecular self-assembly and enhancing crystal formation. nih.gov In structures with multiple halogen atoms, such as tetrabromo-4,4'-bipyridine, Br⋯Br and Br⋯N interactions are observed to be crucial in defining the 3D supramolecular architecture. mdpi.com

π-π Stacking: The aromatic pyridine rings are prone to π-π stacking interactions. These interactions, which involve the face-to-face or offset stacking of the aromatic systems, are crucial for stabilizing the crystal structures of bipyridine-based compounds. nih.gov The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å. The presence of electron-withdrawing substituents like chloro and carbonitrile groups can modulate the electron density of the aromatic rings, influencing the strength and geometry of these π-π interactions.

A summary of common intermolecular interactions observed in bipyridine-based crystals is provided below.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Assembly
Hydrogen Bond O-H, N-H, C-HN (pyridine), O, N (nitrile)2.5 - 3.2Primary synthon formation, network propagation
Halogen Bond C-Cl, C-Br, C-IN (pyridine), O2.8 - 3.5Directional control, crystal packing stabilization mdpi.comnih.gov
π-π Stacking Pyridine RingPyridine Ring3.3 - 3.8Crystal packing, formation of columns or layers nih.gov

Co-crystal Engineering and Design Principles

Co-crystal engineering is a powerful strategy within crystal engineering that focuses on designing and synthesizing new crystalline solids by combining two or more different molecules in the same crystal lattice through non-covalent interactions. nih.gov Bipyridine derivatives, including analogues of this compound, are excellent candidates for co-crystal formation due to their capacity to form robust and predictable intermolecular interactions. mdpi.com

The primary design principle involves the use of supramolecular synthons, which are structural units representing primary recognition events between functional groups. nih.gov For bipyridines, the most common and reliable synthon is the acid-pyridine heterosynthon, formed through a strong O–H⋯N hydrogen bond between a carboxylic acid and a pyridine nitrogen atom. nih.govmdpi.com By selecting appropriate co-formers, typically organic acids, it is possible to systematically modify the physical and chemical properties of the resulting solid, such as melting point, solubility, and stability. mdpi.com

The formation of co-crystals versus salts can often be predicted using the ΔpKa rule, which considers the difference in acidity between the co-crystal former and the target molecule. A ΔpKa value of less than 0 generally favors the formation of a co-crystal (neutral components), while a value greater than 3 typically results in a salt (proton transfer).

Metallosupramolecular Architectures

The ability of the two nitrogen atoms of the 4,4'-bipyridine scaffold to simultaneously coordinate to different metal centers makes it a fundamental linker in the field of metallosupramolecular chemistry. mdpi.com This coordination-driven self-assembly leads to the formation of a vast range of metallosupramolecular architectures, from discrete, finite structures like molecular squares to infinite, extended coordination polymers. rsc.orgnih.gov

The geometry of the final architecture is highly dependent on the coordination preference of the metal ion and the stoichiometry of the reaction. For example, square-planar metal ions like Pt(II) or Pd(II) can react with 4,4'-bipyridine linkers to form well-defined tetranuclear molecular squares. nih.gov Octahedral metal ions, on the other hand, often lead to the formation of 1D, 2D, or 3D coordination polymers. rsc.org

The functional groups on the bipyridine ligand, such as the chloro and carbonitrile groups in this compound analogues, can influence the electronic properties of the ligand and introduce steric constraints, thereby affecting the structure and properties of the resulting metallosupramolecular assembly. These modifications allow for the fine-tuning of the cavity size, shape, and functionality of porous coordination polymers, which have applications in gas storage, separation, and catalysis.

Metal Ion GeometryLigandResulting ArchitectureReference
Square Planar (e.g., Pd(II), Pt(II))4,4'-BipyridineTetranuclear Metallacycle (Molecular Square) nih.gov
Octahedral (e.g., Co(II), Cu(II))4,4'-Bipyridine1D Chains (Linear, Zigzag), 2D Grids, 3D Networks rsc.org
Tetrahedral (e.g., Zn(II))Bidentate Pyridine-based LigandsMetallosupramolecular Polymers acs.org

Unveiling the Potential of this compound in Advanced Materials and Catalysis

The functionalization of bipyridine ligands has been a cornerstone in the development of advanced materials and catalysts. The introduction of specific substituents onto the bipyridine framework allows for the fine-tuning of its electronic and steric properties, thereby influencing the performance of the resulting metal complexes and polymeric structures. This article focuses on the chemical compound this compound, exploring its potential applications in advanced materials science and catalysis based on the known roles of its constituent functional groups.

Applications in Advanced Materials Science and Catalysis

Molecular Recognition and Chemical Sensor Design

The unique structural characteristics of this compound, specifically the strategic placement of a chloro group, a carbonitrile moiety, and the bipyridyl framework, position it as a compound of significant interest in the realms of molecular recognition and the design of advanced chemical sensors. The electron-withdrawing nature of both the chloro and carbonitrile substituents, combined with the coordinating ability of the bipyridine nitrogen atoms, creates a versatile platform for selective interactions with various analytes.

Research into the application of this compound has highlighted its potential in the development of both fluorescent and electrochemical sensors. The bipyridine unit can act as a chelating agent for metal ions, and the electronic perturbations induced by the chloro and carbonitrile groups can modulate the photophysical and electrochemical properties of the resulting metal complexes. This modulation forms the basis for its sensing capabilities.

Fluorescent Sensing Mechanisms

In the context of fluorescent sensing, the derivatization of this compound is a common strategy to create highly sensitive and selective chemosensors. The core principle often involves the integration of this bipyridyl carbonitrile into a larger fluorophore system. The binding of a target analyte, such as a specific metal ion, to the bipyridine moiety can lead to a discernible change in the fluorescence emission of the molecule. This change can manifest as an enhancement ("turn-on" sensor) or a quenching ("turn-off" sensor) of the fluorescence signal.

Electrochemical Sensor Development

In the field of electrochemical sensing, this compound and its derivatives can be immobilized on electrode surfaces to create modified electrodes for the detection of various analytes. rsc.org The bipyridine unit can selectively bind to target species, leading to a change in the electrochemical response of the electrode. This can be observed as a shift in the redox potentials or a change in the peak currents in techniques such as cyclic voltammetry or differential pulse voltammetry.

The chloro and carbonitrile groups are instrumental in these applications as they influence the electron density of the bipyridine system, which in turn affects its interaction with the electrode surface and the analyte. This electronic tuning is crucial for developing sensors with high sensitivity and low detection limits.

Research Findings and Performance Data

Detailed studies have demonstrated the practical application of sensors derived from related bipyridine structures. For instance, a label-free electrochemical sensor for the biomarker CD44 was developed, showcasing a dynamic range of 0.01-100 ng/mL and a detection limit of 5.94 pg/mL. nih.gov While not using the exact subject compound, this research highlights the potential of bipyridine-based systems in sensitive biomolecule detection. nih.gov

The following table summarizes hypothetical performance data for a sensor based on a derivative of this compound, illustrating its potential application in the detection of a specific metal ion.

Parameter Value Conditions
Analyte Metal Ion (e.g., Cu²⁺)Phosphate Buffer (pH 7.4)
Detection Method Fluorescence QuenchingExcitation at 350 nm
Linear Range 1-50 µM-
Limit of Detection (LOD) 0.5 µMS/N = 3
Selectivity High over other common cations-
Response Time < 2 minutes-

This interactive data table showcases the potential performance metrics of a chemical sensor incorporating the this compound framework. The selectivity and sensitivity are key parameters that are influenced by the unique electronic and structural features of the compound.

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